CYP3A4 Inhibitory Propensity: Meta-Methoxy Attenuates Liability vs. Para-Methoxy Isomer
While direct CYP3A4 inhibition data for 2-(3-Methoxyphenyl)-1,3-diphenylimidazolidine is not publicly available, class-level structure-activity relationship (SAR) analysis reveals a consistent trend: para-methoxy substitution on phenyl rings enhances CYP3A4 inhibitory potency relative to meta-methoxy substitution. In a systematic study of flavonoid derivatives, the number and position of methoxy groups were found to highly influence CYP3A4 inhibition, with para-methoxy derivatives demonstrating greater enzyme affinity [1]. By extrapolation, the target compound's meta-methoxy configuration is predicted to exhibit reduced CYP3A4 liability compared to its para-methoxy analog (2-(4-Methoxyphenyl)-1,3-diphenylimidazolidine).
| Evidence Dimension | Predicted CYP3A4 inhibition liability |
|---|---|
| Target Compound Data | Predicted lower CYP3A4 inhibition (meta-methoxy) |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)-1,3-diphenylimidazolidine: Predicted higher CYP3A4 inhibition (para-methoxy) |
| Quantified Difference | Not quantified; qualitative SAR-based inference |
| Conditions | Extrapolated from flavonoid CYP3A4 inhibition SAR in human liver microsomes |
Why This Matters
Lower CYP3A4 inhibition potential reduces risk of drug-drug interactions and metabolic instability in downstream biological assays.
- [1] Murayama, N., et al. (2010). 'Inhibition of human CYP3A4 using BQ substrate by fluorescence assay.' Journal of Medicinal Chemistry, 53(2), 759–777. DOI: 10.1021/jm9014263 View Source
